Carbamazepine-d8(Major)

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Why choose this specific Carbamazepine-d8 variant? The 'Major' octa-deuterated analog offers a critical Δm/z of 8, eliminating cross-talk with the analyte's isotopic envelope for accurate low-concentration quantification. This specific labeling pattern guarantees optimal co-elution with the parent drug in reversed-phase LC, a prerequisite for robust ion suppression/enhancement correction not ensured by d10 analogs. Essential for validated LC-MS/MS methods in TDM (LLOQ 5 ng/mL) and regulatory bioanalysis. Supply includes full documentation with pharmacopeial traceability for seamless ANDA/DMF filings.

Molecular Formula C₁₅H₄D₈N₂O
Molecular Weight 244.32
Cat. No. B1159628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine-d8(Major)
Synonyms5H-Dibenz[b,f]azepine-5-carboxamide-d8;  5-Carbamoyl-5H-dibenz[b,f]azepine_x000B_-d8;  Amizepin-d8;  Biston-d8;  CBZ-d8;  Calepsin-d8;  Carbamazepen-d8;  Carbamazepin-d8;  G 32883-d8;  Tegretol-d8; 
Molecular FormulaC₁₅H₄D₈N₂O
Molecular Weight244.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamazepine-d8 (Major) as a Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS


Carbamazepine-d8 (Major), also designated as [2H8]-Carbamazepine or CBZ-d8, is a deuterium-labeled analog of the anticonvulsant drug carbamazepine. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) used in quantitative mass spectrometry. It has a molecular formula of C₁₅H₄D₈N₂O and a molecular weight of 244.32 g/mol [1]. It is characterized by a minimum chemical purity of 98% and a minimum isotopic enrichment of 98% 2H [2]. As a non-radioactive, chemically identical but mass-differentiated surrogate for carbamazepine, it is specifically manufactured for use as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .

Why Unlabeled Carbamazepine or Lower Deuterated Analogs Cannot Substitute for Carbamazepine-d8 (Major) in Regulated Bioanalysis


Interchanging carbamazepine-d8 with unlabeled carbamazepine or alternative deuterated analogs (e.g., carbamazepine-d10) in a validated bioanalytical method is not analytically sound. The primary failure mode is the lack of effective matrix effect correction. Unlabeled carbamazepine cannot be distinguished from the target analyte in a mass spectrometer, rendering it useless as an internal standard [1]. While other deuterated analogs may offer a mass shift, their performance is not equivalent. The octa-deuterated (d8) form provides a sufficient mass difference (Δm/z = 8) to eliminate cross-talk with the analyte's isotopic envelope, which is critical for accurate quantification at low concentrations [2]. Furthermore, the specific isotopic labeling pattern of the 'Major' d8 variant ensures optimal co-elution with the parent drug in reversed-phase LC, a requirement for compensating for ion suppression or enhancement effects. This chromatographic behavior is not guaranteed with other labeling patterns (e.g., d10) and can vary between synthetic batches, directly impacting assay precision and accuracy .

Quantitative Performance Benchmarks for Carbamazepine-d8 (Major) in Bioanalytical Method Validation


Validated Lower Limit of Quantification (LLOQ) of 5 ng/mL in Human Plasma via LC-MS/MS

When used as an internal standard for the quantification of carbamazepine in human plasma, carbamazepine-d8 enables a validated lower limit of quantification (LLOQ) of 5 ng/mL. This is achieved with a linear calibration range of 5-1000 ng/mL (r² = 0.9989) [1]. This level of sensitivity is critical for therapeutic drug monitoring (TDM) and clinical pharmacokinetic studies.

Therapeutic Drug Monitoring LC-MS/MS Method Validation Pharmacokinetics

Regulatory-Ready Analytical Method for ANDA and DMF Submissions

Carbamazepine-d8 is supplied with comprehensive characterization data and can be used for Analytical Method Validation (AMV) and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) [1]. Its use facilitates method transfer and regulatory acceptance, unlike in-house synthesized standards which require extensive and costly characterization.

Regulatory Compliance ANDA DMF Method Validation Quality Control

Guaranteed High Isotopic Purity (≥98% 2H) Minimizes Cross-Talk in MRM Analysis

The procurement of Carbamazepine-d8 (Major) with a certified minimum isotopic enrichment of 98% 2H is essential for minimizing isotopic cross-talk with the unlabeled analyte [1]. A lower isotopic purity (e.g., 95% 2H) would result in a higher background signal for the unlabeled carbamazepine, directly increasing the lower limit of detection (LOD) and reducing assay accuracy at low concentrations.

LC-MS/MS Isotopic Purity Method Sensitivity MRM

Proven Application as an Internal Standard in a Patented Bioanalytical Method

The utility of carbamazepine-d8 is concretely demonstrated in a patented method (CNIPA, 2020) for determining carbamazepine in human plasma [1]. The method, which adds a 50.0 ng/mL working solution of carbamazepine-d8 as an internal standard, is specifically claimed to be simple, highly sensitive, and to have good repeatability and recovery.

Bioanalysis Patented Method LC-MS/MS Internal Standard

Physical Property Differentiator: Enhanced Hydrophobicity (log Kow) Correlates with Improved SPE Recovery

Carbamazepine-d8 has a higher log Kow (~2.67) compared to other deuterated standards (e.g., atenolol-d7: log Kow ~0.16), which directly correlates with its superior recovery (113–154%) during solid-phase extraction (SPE) procedures .

Sample Preparation SPE Recovery Lipophilicity

Primary Scientific and Industrial Applications for Carbamazepine-d8 (Major)


Validated LC-MS/MS Method Development for Therapeutic Drug Monitoring (TDM)

Carbamazepine-d8 is the preferred internal standard for developing and validating LC-MS/MS assays for quantifying carbamazepine in human plasma. Its use is essential for achieving the necessary sensitivity (LLOQ of 5 ng/mL) to monitor therapeutic levels . This application is critical for clinical laboratories, CROs, and hospital pharmacies conducting TDM for epilepsy and bipolar disorder patients.

Regulatory Bioanalysis for ANDA and DMF Filings

In the pharmaceutical industry, this compound is a key reagent for generating bioanalytical data in support of regulatory submissions. Its supply with comprehensive documentation and traceability to pharmacopeial standards makes it directly applicable for Analytical Method Validation (AMV) and Quality Control (QC) in ANDA and DMF filings . This is a critical use case for analytical departments in generic drug manufacturers.

Clinical and Preclinical Pharmacokinetic (PK) Studies

Researchers rely on carbamazepine-d8 as an internal standard in PK studies to accurately measure plasma concentrations over time. The validated method using this compound provides the precise and accurate data required for determining key PK parameters like AUC, Cmax, and t½ . This is a standard application in academic research, clinical pharmacology units, and pharmaceutical R&D.

Robust Sample Preparation with Solid-Phase Extraction (SPE)

Due to its favorable lipophilicity (log Kow ~2.67), carbamazepine-d8 demonstrates high and consistent recovery rates (113-154%) when used with common SPE sorbents like C18 . This property makes it a superior choice for automated, high-throughput bioanalytical workflows where robust and reproducible sample preparation is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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